![molecular formula C8H9NO B3318386 2-Amino-6-methylbenzaldehyde CAS No. 99646-81-8](/img/structure/B3318386.png)
2-Amino-6-methylbenzaldehyde
Overview
Description
2-Amino-6-methylbenzaldehyde is a chemical compound with the molecular formula C8H9NO. Its CAS number is 99646-81-8 . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-methylbenzaldehyde consists of a benzene ring with an amino group (-NH2) and a methyl group (-CH3) attached to it. The molecular weight of this compound is 135.16316 .Scientific Research Applications
1. Antibacterial Activity
- Zinc Complexes of Schiff Bases : Schiff bases derived from reactions involving compounds like 2-Amino-6-methylbenzaldehyde have shown potential in forming zinc complexes. These complexes have been investigated for their antibacterial properties against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).
2. Synthesis of Novel Compounds
- Unsymmetrical Quadridentate Ligands : Studies demonstrate the synthesis of novel compounds involving 2-Amino-6-methylbenzaldehyde. These compounds, including a variety of unsymmetrical ligands, have applications in chemistry, particularly in forming complexes with metals like copper, nickel, and palladium (Kwiatkowski & Kwiatkowski, 1986).
3. Sensing Properties
- Fluorescence Chemosensors : Isomers of compounds related to 2-Amino-6-methylbenzaldehyde have been synthesized and characterized for their fluorescence sensing properties, particularly for metal ions like Al3+ and Zn2+ (Hazra et al., 2018).
4. Biochemical Studies
- Pheromone Synthesis in Mites : 2-Amino-6-methylbenzaldehyde related compounds have been identified in astigmatid mites as components functioning as alarm and sex pheromones. Research in this area provides insights into chemical ecology and potential applications in controlling mite populations (Noguchi, Mori, Kuwahara, & Sato, 1997).
5. Material Science and Catalysis
- Metal-based Compounds : Synthesis of Schiff base compounds using 2-Amino-6-methylbenzaldehyde derivatives and their metal complexes (Fe, Co, Cu, Ni, and Zn) have been explored for their potential in material science, catalysis, and biomedical applications. These compounds, characterized by physical, spectral, and analytical data, exhibit diverse properties like antioxidant, enzyme inhibition, and antibacterial activities (Sumrra et al., 2018).
6. Organic Synthesis
- Preparation of Novel Ligands : Research on the preparation and characterization of novel ligands involving 2-Amino-6-methylbenzaldehyde has contributed significantly to the field of organic synthesis. These ligands are used to form complexes with various metals, expanding the scope of their applications in chemistry and biochemistry (Daniewski, Liu, Püntener, & Scalone, 2002).
properties
IUPAC Name |
2-amino-6-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETAMGUXMBZISE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methylbenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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